1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3OS/c26-21-8-6-20(7-9-21)23-16-29-22(17-31-25(29)27-23)15-24(30)28-12-10-19(11-13-28)14-18-4-2-1-3-5-18/h1-9,16-17,19H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFLCSIXUUNKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone typically involves multiple steps:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-halo ketone precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the imidazo[2,1-b]thiazole core.
Attachment of the Piperidine Ring: The piperidine ring is usually introduced via a nucleophilic substitution reaction, where a benzylpiperidine derivative reacts with the intermediate compound.
Final Coupling: The final step involves coupling the piperidine derivative with the imidazo[2,1-b]thiazole intermediate under conditions that facilitate the formation of the ethanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profile.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone involves interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to therapeutic effects. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Compounds and Their Pharmacological Profiles
Impact of Substituents on Pharmacological Properties
Piperazine/Piperidine Modifications :
Heterocyclic Core Variations :
Aromatic Substitutions :
Research Findings and Implications
- Anticancer Activity : Compounds with methoxybenzylpiperazine (5l) or thiadiazole (16) moieties show superior cytotoxicity, suggesting these groups are promising for further optimization .
- Selectivity : Structural modifications (e.g., piperazine vs. piperidine) significantly influence cell line selectivity, as seen in 5l’s preference for MDA-MB-231 over HepG2 .
- Enzyme Inhibition : Hydrazinecarbothioamide derivatives (e.g., 3d in ) demonstrate aldose reductase inhibition, highlighting the versatility of the imidazo[2,1-b]thiazole scaffold .
Biological Activity
1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone, also known by its CAS number 951495-23-1, is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Piperidine ring : A six-membered ring containing nitrogen.
- Benzyl group : A phenyl ring attached to a methylene group.
- Chlorophenyl group : A phenyl ring with a chlorine substituent.
- Imidazo[2,1-b]thiazole moiety : A fused heterocyclic structure contributing to its biological activity.
The molecular formula is with a molecular weight of approximately 450.0 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter receptors and enzymes involved in neurological pathways. Specifically, it has been investigated for its potential role as an antagonist or agonist at certain receptors, influencing pathways related to anxiety and neurodegenerative diseases.
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : The compound has shown promising results in vitro against various cancer cell lines. For instance, it demonstrated significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value indicating effective inhibition of cell proliferation .
- Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating conditions such as Alzheimer's disease and other cognitive disorders .
Case Studies
Several studies have explored the biological effects of this compound:
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives based on thiazole and imidazole structures, highlighting the importance of structural modifications in enhancing biological activity. The presence of the chlorophenyl group was noted to significantly influence the anticancer efficacy of the compounds tested .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies indicated strong interactions with key binding sites, suggesting a mechanism for its anticancer activity .
- Pharmacokinetics and ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profiles were assessed using computational tools like admetSAR. These analyses are crucial for understanding the drug-likeness and potential therapeutic applications of the compound .
Comparison with Similar Compounds
The unique structural features of this compound distinguish it from similar compounds:
| Compound Name | Key Differences |
|---|---|
| 1-(4-Benzylpiperidin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone | Lacks chlorophenyl group |
| 1-(4-Benzylpiperidin-1-yl)-2-(6-(4-methylphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone | Contains a methyl group instead of chlorine |
The presence of the chlorophenyl group enhances its binding affinity to certain molecular targets compared to its analogs.
Q & A
What are the key synthetic pathways for 1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone?
Basic Research Question
The synthesis typically involves multi-step reactions:
Core Formation : The imidazo[2,1-b]thiazole core is synthesized via cyclization of thiazole precursors with glyoxal derivatives, often under reflux conditions (e.g., ethanol, 80°C) .
Piperidine Coupling : The 4-benzylpiperidine moiety is introduced through nucleophilic substitution or coupling reactions. For example, alkylation with 4-benzylpiperidine under basic conditions (K₂CO₃, DMF, 60°C) .
Functionalization : The ethanone linker is established via condensation or thioether formation, requiring catalysts like EDCI or HOBt for amide bond formation .
Key Methodologies :
- Catalysts : Use Pd(PPh₃)₄ for cross-coupling steps .
- Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization (methanol/water) .
Validation : Confirm intermediates via TLC and final product purity via HPLC (e.g., 99% purity at 254 nm) .
How is the compound characterized for purity and structural integrity?
Basic Research Question
Characterization involves:
Spectroscopy :
- ¹H/¹³C-NMR : Assign peaks for imidazo[2,1-b]thiazole protons (δ 7.2–8.1 ppm) and piperidine methylenes (δ 2.5–3.5 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
Chromatography :
- HPLC : Use C18 columns (ACN/water gradient) to verify purity (>95%) and retention time consistency (e.g., 11.3–12.0 min) .
Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 72.09% vs. 72.10%) to confirm stoichiometry .
How can researchers optimize synthetic yield given variable reaction conditions?
Advanced Research Question
Example Optimization Strategies :
Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps; higher yields (78%) are achieved in DMF due to improved solubility .
Catalyst Loading : Optimize Pd catalyst (0.5–2 mol%) in Suzuki-Miyaura couplings .
Temperature Control : Maintain reflux at 80°C for cyclization to minimize side products .
Data-Driven Adjustments :
- Yield Variability : In , yields ranged from 8% to 78% depending on steric hindrance and solvent choice. Use DOE (Design of Experiments) to identify critical parameters .
- Monitoring : Track reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) and adjust stoichiometry dynamically .
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Question
Case Study : reports IC₅₀ = 1.4 µM against MDA-MB-231 cells but IC₅₀ = 22.6 µM for HepG2. Contradictions may arise from:
Cell Line Variability : MDA-MB-231 (triple-negative breast cancer) vs. HepG2 (liver cancer) differ in VEGFR2 expression levels .
Assay Conditions : Vary incubation time (48 vs. 72 hr) or serum concentration (5% vs. 10% FBS) to assess potency shifts.
Methodological Solutions :
- Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to improve IC₅₀ accuracy .
- Orthogonal Assays : Validate cytotoxicity via apoptosis markers (Annexin V) alongside MTT .
What in vitro assays evaluate cytotoxic activity?
Basic Research Question
Standard protocols include:
MTT Assay : Seed cells (5,000/well), treat with compound (0.1–100 µM), incubate 48 hr, and measure formazan absorbance at 570 nm .
Clonogenic Survival : Assess long-term proliferation post-treatment (7 days) .
Target Engagement : Measure VEGFR2 inhibition via ELISA (e.g., 5.72% inhibition at 20 µM) .
How do structural modifications influence VEGFR2 inhibition efficacy?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
Imidazo[2,1-b]thiazole Core : Substituents at C6 (4-chlorophenyl vs. phenyl) enhance hydrophobicity, improving VEGFR2 binding (5l vs. 5a in ) .
Piperidine Substitution : 4-Benzyl groups increase blood-brain barrier penetration, but reduce solubility. Balance via logP optimization (target 2–3) .
Experimental Validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
